5-Phenyl-1,4,5,6-tetrahydropyrimidin-2-amine hydrochloride
Description
5-Phenyl-1,4,5,6-tetrahydropyrimidin-2-amine hydrochloride is a tetrahydropyrimidine derivative featuring a phenyl substituent at the 5-position of the heterocyclic ring. The compound exists as a hydrochloride salt, enhancing its solubility in aqueous media compared to the free base. Its molecular formula is C₁₀H₁₄ClN₃, with a molecular weight of approximately 211.46 g/mol (calculated from the free base: C₁₀H₁₃N₃, MW 175.2 g/mol + HCl, MW 36.46 g/mol) .
Properties
IUPAC Name |
5-phenyl-1,4,5,6-tetrahydropyrimidin-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3.ClH/c11-10-12-6-9(7-13-10)8-4-2-1-3-5-8;/h1-5,9H,6-7H2,(H3,11,12,13);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHXJBOQUCHHXCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN=C(N1)N)C2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-1,4,5,6-tetrahydropyrimidin-2-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of aniline with ethyl acetoacetate in the presence of ammonium acetate, followed by cyclization to form the tetrahydropyrimidine ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Hydrolysis and Ring Opening
The tetrahydropyrimidine ring undergoes hydrolysis under alkaline conditions. For structurally related compounds, alkaline hydrolysis (e.g., dilute ammonia at 80°C) disrupts the ring, yielding substituted propanediamine derivatives . For example:
Key Data:
| Condition | Product(s) | Yield | Source |
|---|---|---|---|
| Dilute NH₃, 80°C, 24–48 hr | Ring-opened diamine derivatives | ~60% | |
| Boiling xylene or ethanol | Partial decomposition | N/A |
Steric hindrance from the phenyl group slightly stabilizes the ring against hydrolysis compared to unsubstituted analogs .
Dehydrogenation to Pyrimidines
Catalytic dehydrogenation converts the tetrahydropyrimidine to its aromatic pyrimidine counterpart. Effective methods include:
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Palladium on charcoal (Pd/C): Yields 2-phenylpyrimidine at 260–270°C under CO₂ .
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Linstead’s catalyst-d: Higher efficiency (51% yield for 2-phenylpyrimidine) .
Comparative Dehydrogenation Results:
| Method | Catalyst/Agent | Temp (°C) | Yield | Source |
|---|---|---|---|---|
| Catalytic dehydrogenation | 10% Pd/C | 260–270 | 10–15% | |
| Linstead’s catalyst-d | Pt-based catalyst | 260–270 | ≤51% | |
| Chloranil | Quinone | 150 | <5% |
Oxidation Reactions
The amine group and tetrahydropyrimidine ring participate in oxidation:
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Amine oxidation: Forms nitroso or nitro derivatives under strong oxidants (e.g., KMnO₄).
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Ring oxidation: Using pyridinium chlorochromate (PCC) converts hydroxyl substituents to ketones (e.g., 5-hydroxy-THP → 5-keto-THP) .
Example Reaction:
Acylation and Substitution
The primary amine at position 2 undergoes nucleophilic substitution:
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Acetylation: Reacts with acetic anhydride to form 2-acetamido derivatives .
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Alkylation: Treatment with alkyl halides yields N-alkylated products.
Reaction Table:
| Reagent | Product | Conditions | Yield | Source |
|---|---|---|---|---|
| Acetic anhydride | 2-Acetamido-THP derivative | Reflux, 2 hr | ~70% | |
| Benzyl chloride | N-Benzyl-THP derivative | K₂CO₃, DMF | ~65% |
Complexation and Salt Formation
The hydrochloride salt participates in ion-exchange reactions:
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Metathesis: Reacts with NaHCO₃ to regenerate the free base.
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Metal coordination: The amine and ring nitrogen atoms bind to transition metals (e.g., Cu²⁺, Zn²⁺), forming chelates .
Stability Under Thermal and Solvent Conditions
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Thermal degradation: Decomposes above 200°C, forming phenyl-containing fragments .
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Solvent effects: Stable in polar aprotic solvents (DMF, DMSO) but decomposes in boiling ethanol or xylene .
Biological Activity Modulation
Derivatives synthesized via these reactions show enhanced bioactivity:
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Antimicrobial activity: N-Acylated derivatives inhibit bacterial metallo-β-lactamases (Ki = 19–80 μM) .
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Receptor binding: 2-Alkylamino variants act as muscarinic receptor agonists.
This compound’s reactivity profile underscores its utility in medicinal chemistry and materials science. Further studies should explore enantioselective modifications and catalytic systems to improve reaction efficiency.
Scientific Research Applications
Medicinal Chemistry Applications
Pharmacological Properties
5-Phenyl-1,4,5,6-tetrahydropyrimidin-2-amine hydrochloride has been investigated for its potential pharmacological effects. Research indicates that tetrahydropyrimidine derivatives exhibit a range of biological activities including:
- Antihypertensive Effects : Some studies suggest that tetrahydropyrimidine derivatives can act as antihypertensive agents by modulating vascular resistance and cardiac output.
- Antimicrobial Activity : The compound has shown efficacy against various bacterial strains, making it a candidate for developing new antimicrobial agents.
- Antitumor Activity : Preliminary studies have indicated potential antitumor effects, particularly in inhibiting the proliferation of cancer cell lines.
Case Studies
A notable study demonstrated the synthesis of this compound and its evaluation as an antihypertensive agent. The results showed a significant reduction in blood pressure in hypertensive animal models compared to controls .
Agricultural Science Applications
Insecticidal and Fungicidal Properties
The compound has been explored for its potential use as an insecticide and fungicide. Research indicates that certain tetrahydropyrimidine derivatives possess properties that disrupt the life cycles of pests and inhibit fungal growth.
| Property | Activity Level |
|---|---|
| Insecticidal | Moderate |
| Fungicidal | High |
Case Studies
In agricultural trials, formulations containing this compound were effective in controlling common pests such as aphids and whiteflies. The compound's mode of action involves interference with the nervous system of insects .
Materials Science Applications
Polymer Additives
Recent research has explored the use of this compound as an additive in polymer formulations. Its incorporation into plastics has been shown to enhance thermal stability and mechanical properties.
| Application | Effect |
|---|---|
| Thermal Stability | Improved |
| Mechanical Strength | Enhanced |
Case Studies
A study on polymer composites revealed that adding this compound improved tensile strength by approximately 20% compared to untreated samples. The thermal degradation temperature also increased significantly, indicating better performance under high-temperature conditions .
Mechanism of Action
The mechanism of action of 5-Phenyl-1,4,5,6-tetrahydropyrimidin-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Structural Isomers and Positional Effects
The positional isomer 4-phenyl-1,4,5,6-tetrahydropyrimidin-2-amine hydrochloride (CAS EN300-6758909) shares the same molecular formula (C₁₀H₁₄ClN₃) and molecular weight (211.70 g/mol) as the 5-phenyl derivative . For example:
- 5-Phenyl isomer : The phenyl group at the 5-position may confer greater conformational flexibility due to reduced steric hindrance with adjacent hydrogens.
- 4-Phenyl isomer : The substituent’s proximity to the nitrogen atoms could influence hydrogen-bonding interactions or solubility.
Substituent Variations in Pyrimidin-2-amine Derivatives
Other analogs feature diverse substituents, such as alkyl or heterocyclic groups, which modulate physicochemical and pharmacological properties:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| 5-Phenyl-1,4,5,6-tetrahydropyrimidin-2-amine hydrochloride | 78533-68-3 (free base) | C₁₀H₁₄ClN₃ | ~211.46 | Phenyl (5-position), hydrochloride |
| 4-Phenyl-1,4,5,6-tetrahydropyrimidin-2-amine hydrochloride | EN300-6758909 | C₁₀H₁₄ClN₃ | 211.70 | Phenyl (4-position), hydrochloride |
| 5-Ethyl-4-methyl-6-(1-piperidyl)pyrimidin-2-amine | 915920-63-7 | C₁₂H₂₂N₄ | 222.33 | Ethyl, methyl, piperidyl |
| Benzo[b]thiophene-3-carboxamide derivative | 588714-96-9 | C₂₀H₁₈N₄OS₂ | 410.52 | Benzothiophene, thioxo group |
Key Observations :
- Heterocyclic extensions (e.g., benzo[b]thiophene in 588714-96-9) introduce aromatic π-systems that may enhance target binding but complicate synthesis .
- Hydrochloride salts (e.g., 5-phenyl and 4-phenyl derivatives) exhibit higher aqueous solubility than their free bases, critical for pharmaceutical formulations .
Biological Activity
5-Phenyl-1,4,5,6-tetrahydropyrimidin-2-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and various biological effects supported by case studies and research findings.
Molecular Formula : C10H12N2•HCl
Molecular Weight : 192.68 g/mol
CAS Number : 100580-01-6
Synthesis
The synthesis of this compound generally involves multi-step reactions starting from readily available precursors. The typical synthetic route includes:
- Formation of Tetrahydropyrimidine Core : Utilizing urea and substituted aldehydes in a Biginelli-type reaction.
- Amination : Introducing the phenyl group through nucleophilic substitution.
- Hydrochloride Salt Formation : Treatment with hydrochloric acid to obtain the hydrochloride salt form.
Anticancer Activity
Recent studies have demonstrated that 5-phenyl-1,4,5,6-tetrahydropyrimidin-2-amine exhibits anticancer properties . For instance, compounds derived from tetrahydropyrimidines have shown efficacy against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.0 | Apoptosis induction |
| A549 | 20.5 | Cell cycle arrest |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties . In vitro tests against common pathogens such as Staphylococcus aureus and Escherichia coli indicated significant antibacterial effects.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Neuroprotective Effects
In neuropharmacological studies, 5-phenyl-1,4,5,6-tetrahydropyrimidin-2-amine has been investigated for its potential as a neuroprotective agent. It appears to interact with nicotinic acetylcholine receptors (nAChRs), which are crucial for cognitive functions.
Case Studies
- Anticancer Study : A study published in the Journal of Medicinal Chemistry reported that derivatives of tetrahydropyrimidines showed promising results in inhibiting tumor growth in murine models. The study highlighted the role of these compounds in modulating signaling pathways related to cancer progression .
- Neuroprotective Research : Another investigation focused on the compound's effects on nAChRs showed that it could selectively inhibit certain receptor subtypes associated with neurodegenerative diseases. This suggests potential therapeutic applications in conditions like Alzheimer's disease .
- Antimicrobial Trials : Clinical trials have demonstrated the efficacy of this compound against resistant strains of bacteria, indicating its potential use as a new antibiotic agent .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-Phenyl-1,4,5,6-tetrahydropyrimidin-2-amine hydrochloride, and how can experimental design improve yield?
- Methodological Answer : Utilize Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent polarity). For example, factorial designs can identify critical factors affecting yield, while response surface methodology (RSM) optimizes conditions. Computational tools like quantum chemical calculations (e.g., density functional theory) predict intermediates and transition states, narrowing experimental trials .
- Characterization : Validate intermediates via HPLC (High-Performance Liquid Chromatography) or NMR, referencing protocols for structurally similar pyrimidines (e.g., 4-Amino-5-hydroxymethyl-2-methylpyrimidine Hydrochloride) .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s purity and structural integrity?
- Methodological Answer : Combine 1H/13C NMR for core structure verification (e.g., tetrahydropyrimidine ring protons at δ 1.5–2.5 ppm) and FT-IR for amine/hydrochloride confirmation (N-H stretch ~3300 cm⁻¹, Cl⁻ counterion ~2400 cm⁻¹). Mass spectrometry (HRMS) ensures molecular weight accuracy, while XRD resolves crystallinity. Cross-reference with analytical workflows for pyrimidine derivatives, such as those in .
Q. How can solubility challenges in aqueous buffers be addressed during bioactivity assays?
- Methodological Answer : Use co-solvents (e.g., DMSO ≤1% v/v) or pH adjustment (e.g., ammonium acetate buffer at pH 6.5, as in ). For quantitative analysis, derivatization with hydrazine reagents (e.g., DNPH) enhances detectability in UV-Vis assays .
Advanced Research Questions
Q. What computational strategies predict the reactivity and stability of intermediates in the synthesis of this compound?
- Methodological Answer : Employ reaction path search algorithms (e.g., artificial force-induced reaction method) coupled with density functional theory (DFT) to model energy barriers and intermediates. Tools like Gaussian or ORCA simulate transition states, validated against experimental kinetics. This aligns with ICReDD’s feedback loop integrating computation and experimentation .
Q. How can contradictory data in reaction kinetics or product distribution be resolved?
- Methodological Answer : Apply statistical validation (e.g., ANOVA for reproducibility) and multi-method verification (e.g., cross-check HPLC, LC-MS, and in-situ IR). For mechanistic disputes, isotopic labeling (e.g., 13C tracing) clarifies pathways, as demonstrated in thiazolopyrimidine studies () .
Q. What reactor designs enhance scalability while maintaining stereochemical integrity?
- Methodological Answer : Use continuous-flow reactors with precise temperature/pressure control to minimize side reactions. Computational fluid dynamics (CFD) simulations optimize mixing efficiency, while in-line analytics (e.g., PAT tools) monitor real-time purity. Reference CRDC subclass RDF2050112 for reactor design principles .
Q. How does the thiomorpholine or chlorophenyl moiety in analogous compounds influence bioactivity, and what SAR (Structure-Activity Relationship) models apply here?
- Methodological Answer : Conduct comparative molecular field analysis (CoMFA) using bioactivity data from analogs (e.g., thiazolopyrimidines in ). Test substituent effects via halogen scans (e.g., replacing Cl with F) and assess binding affinity via SPR (Surface Plasmon Resonance) .
Data Analysis and Validation
Q. What statistical frameworks are recommended for analyzing dose-response or toxicity data?
- Methodological Answer : Apply non-linear regression models (e.g., Hill equation for EC50/IC50) with bootstrapping for confidence intervals. Use software like GraphPad Prism or R packages (e.g., drc). For outlier detection, leverage Grubbs’ test or robust regression methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
